Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride is a tetrahydroisoquinoline derivative characterized by an ethyl acetate moiety at the 8-position of the isoquinoline ring system. Tetrahydroisoquinolines are renowned for their rigid bicyclic structure, which enhances binding affinity to biological targets. The hydrochloride salt improves aqueous solubility, facilitating pharmaceutical formulation .
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11;/h3-5,14H,2,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKSYJTOFQMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=C1CNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260933-45-5 | |
| Record name | ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of heterogeneous catalysts can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Analysis
Substitution Patterns: The target compound features an ethyl acetate group at the 8-position, which balances lipophilicity and solubility. The imidazole-containing analog () introduces a heterocyclic moiety, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors), which may alter pharmacokinetic profiles compared to the ester group in the target compound.
Pharmacological Implications: Dopamine hydrochloride () shares the ethylamine backbone but lacks the tetrahydroisoquinoline scaffold. Its catechol group confers strong polar interactions but limits blood-brain barrier penetration, whereas the target compound’s bicyclic structure may improve CNS accessibility. Dimethoxy derivatives () are associated with prolonged half-lives in preclinical studies due to reduced oxidative metabolism, a property the target compound may lack due to its substitution pattern.
Physicochemical Properties: The hydrochloride salt in all compounds enhances water solubility, critical for intravenous formulations. The target compound’s molecular weight (~255.7 g/mol) is lower than the imidazole analog (256.35 g/mol, ) but comparable to dopamine HCl (189.64 g/mol, ), suggesting intermediate bioavailability.
Biological Activity
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride (CAS Number: 2260933-45-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its effects on dopamine receptors and cholinergic systems.
Dopamine Receptor Activity
Research indicates that compounds in the tetrahydroisoquinoline family can act as selective agonists for dopamine receptors. For instance, modifications to the tetrahydroisoquinoline structure have shown varying degrees of potency and selectivity towards D2 and D3 dopamine receptors. The compound's ability to selectively activate G protein-coupled pathways suggests potential therapeutic implications in treating disorders such as schizophrenia and Parkinson's disease .
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in managing conditions like Alzheimer's disease. This compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Preliminary studies suggest that this compound may exhibit moderate AChE inhibitory activity, which could enhance cholinergic transmission in neurodegenerative conditions .
Research Findings
Several studies have explored the biological activities of this compound:
- Dopamine Receptor Studies : Research highlighted that derivatives of tetrahydroisoquinoline can selectively activate dopamine receptors with varying efficacy. For example, specific modifications led to compounds that preferentially activated the G i/o protein pathway over others .
- Cholinesterase Inhibition : Comparative studies demonstrated that certain structural modifications in related compounds resulted in enhanced AChE inhibition compared to standard treatments like galanthamine .
- Neuroprotective Effects : Some studies have indicated that tetrahydroisoquinoline derivatives may possess neuroprotective properties through their action on neurotransmitter systems and modulation of oxidative stress pathways.
Case Studies
A few notable case studies illustrate the compound's potential:
- Case Study 1 : A study involving a series of tetrahydroisoquinoline derivatives showed that specific substitutions could lead to improved selectivity and potency against AChE. The results suggested that this compound could serve as a lead compound for further development in Alzheimer's treatment .
- Case Study 2 : In animal models of Parkinson's disease, compounds similar to ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate were observed to improve motor functions by modulating dopaminergic signaling pathways .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol |
| CAS Number | 2260933-45-5 |
| Biological Activity | AChE inhibition; Dopamine receptor modulation |
| Potential Applications | Alzheimer's treatment; Parkinson's disease |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
